7-Chloro-6-methyl-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
7-Chloro-6-methyl-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H15ClN2O3S and its molecular weight is 422.88. The purity is usually 95%.
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Biological Activity
The compound 7-Chloro-6-methyl-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Core Structure : Dihydrochromeno[2,3-c]pyrrole
- Substituents :
- Chlorine at position 7
- Methyl at position 6
- Thiazole at position 2
- p-Tolyl group at position 1
This unique arrangement of functional groups contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to the thiazole and pyrrole structures. For instance, derivatives similar to This compound have shown significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
Compound | MIC (μg/mL) | Inhibition (%) |
---|---|---|
Compound A | 250 | 98 |
Compound B | 100 | 99 |
These results indicate that modifications in the molecular structure can enhance antibacterial efficacy against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus .
The mechanism through which this compound exerts its biological effects is primarily linked to its interaction with bacterial enzymes. For example, docking studies have revealed that similar compounds bind effectively to the DprE1 enzyme, which is crucial for cell wall synthesis in Mycobacterium tuberculosis. The binding affinity observed was approximately -8.4 kcal/mol, suggesting a strong interaction with the active site of the enzyme .
Cytotoxicity
While investigating the therapeutic potential of this compound, it is essential to evaluate its cytotoxicity. Preliminary studies indicate that certain derivatives exhibit low cytotoxic effects on human cell lines while maintaining antimicrobial activity. This selectivity is crucial for developing safe therapeutic agents .
Case Study 1: Anti-Tubercular Activity
A study conducted by Hazra et al. synthesized various derivatives of thiazole and evaluated their anti-tubercular activity against Mycobacterium tuberculosis H37Rv. The results indicated that certain derivatives exhibited IC50 values comparable to standard treatments like Isoniazid (INH), highlighting their potential as alternative therapeutic agents .
Case Study 2: Antibacterial Efficacy
In another investigation focusing on pyrrole derivatives, compounds were tested against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity with MIC values ranging from 0.5 to 4 μg/mL for certain derivatives, underscoring the importance of structural modifications in enhancing biological activity .
Properties
CAS No. |
886162-38-5 |
---|---|
Molecular Formula |
C22H15ClN2O3S |
Molecular Weight |
422.88 |
IUPAC Name |
7-chloro-6-methyl-1-(4-methylphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H15ClN2O3S/c1-11-3-5-13(6-4-11)18-17-19(26)14-10-15(23)12(2)9-16(14)28-20(17)21(27)25(18)22-24-7-8-29-22/h3-10,18H,1-2H3 |
InChI Key |
SWTPNEKVZRZJDK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C(=C5)C)Cl |
solubility |
not available |
Origin of Product |
United States |
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